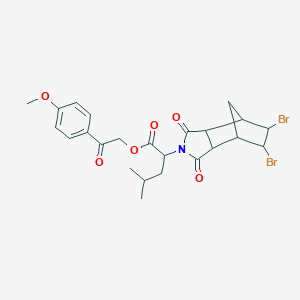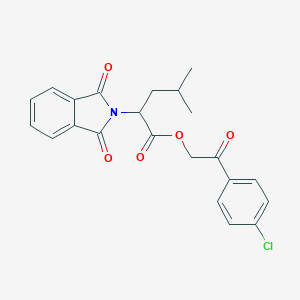![molecular formula C23H21NO3 B304062 3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B304062.png)
3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a methanoisoindole core
Preparation Methods
The synthesis of 3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. The synthetic route often starts with the preparation of the methanoisoindole core, followed by the introduction of the phenyl and methylphenoxy groups. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reactions. Industrial production methods would likely involve scaling up these reactions while ensuring purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential, particularly in targeting specific pathways or receptors.
Industry: It can be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other methanoisoindole derivatives and phenoxy-substituted compounds. Compared to these, 3a-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione may have unique properties due to its specific structure, such as increased stability or enhanced biological activity. Some similar compounds include:
- 4-methyl-2-[4-(3-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione .
- 4-chloro-2-methylphenoxyacetic acid (MCPA) .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H21NO3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-methyl-4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C23H21NO3/c1-14-3-9-18(10-4-14)27-19-11-7-17(8-12-19)24-21(25)20-15-5-6-16(13-15)23(20,2)22(24)26/h3-12,15-16,20H,13H2,1-2H3 |
InChI Key |
ZJGZNGOPWMRDGK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4C5CC(C4(C3=O)C)C=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4C5CC(C4(C3=O)C)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide](/img/structure/B303980.png)
![N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303981.png)
![Propan-2-yl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoate (non-preferred name)](/img/structure/B303982.png)
![Ethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoate (non-preferred name)](/img/structure/B303983.png)


![2-bromo-N-{2-(3-fluorophenyl)-1-[(4-phenyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B303988.png)
![N-[1-{[(cyclohexylmethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B303990.png)
![N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B303993.png)
![N-[1-(1-azocanylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B303994.png)
![N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B303995.png)
![N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide](/img/structure/B303996.png)
![N-{2-(5-methyl-2-furyl)-1-[(4-phenoxyanilino)carbonyl]vinyl}benzamide](/img/structure/B303997.png)
![2-(4-Chlorophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoate (non-preferred name)](/img/structure/B304002.png)
